molecular formula C23H18O5S B11408941 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

Cat. No.: B11408941
M. Wt: 406.5 g/mol
InChI Key: VDNYIHFUBLNCJT-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate is an organic compound with the molecular formula C23H18O5S It is a complex molecule that features a benzoxathiol core, which is a heterocyclic compound containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate typically involves multiple steps. One common method includes the condensation of 3-methylphenyl acetic acid with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol core. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoxathiol ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoxathiol core can interact with thiol groups in proteins, potentially inhibiting their activity. Additionally, the compound’s aromatic rings may facilitate binding to hydrophobic pockets in target molecules, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methoxybenzoate
  • 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-hydroxybenzoate
  • 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate

Uniqueness

What sets 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group on the benzoyl moiety may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate

InChI

InChI=1S/C23H18O5S/c1-3-26-17-9-7-15(8-10-17)22(24)27-18-12-19(16-6-4-5-14(2)11-16)21-20(13-18)29-23(25)28-21/h4-13H,3H2,1-2H3

InChI Key

VDNYIHFUBLNCJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC(=C4)C

Origin of Product

United States

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